1H,1H-Perfluoro-1-hexadecanol
Overview
Description
1H,1H-Perfluoro-1-hexadecanol is a fluorinated alcohol compound with the molecular formula C16H3F31O and a molecular weight of 800.14 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique physicochemical properties such as exceptional hydrophobicity and chemical stability . It is commonly used in various industrial and research applications due to these properties.
Mechanism of Action
Target of Action
This compound is a type of fluorotelomer alcohol, which are known to interact with various biological systems .
Mode of Action
It is known that fluorotelomer alcohols can interact with biological systems, potentially influencing cellular processes .
Pharmacokinetics
As a result, the impact of these properties on the bioavailability of 1H,1H-Perfluoro-1-hexadecanol is currently unknown .
Biochemical Analysis
Biochemical Properties
1H,1H-Perfluoro-1-hexadecanol plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. The high fluorine content of this compound can influence its binding affinity and specificity towards certain enzymes and proteins. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially inhibiting or altering their activity. The hydroxyl group in this compound allows it to form hydrogen bonds with biomolecules, further influencing its biochemical interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in changes in gene expression and activation of stress response pathways . Additionally, this compound has been observed to affect lipid metabolism within cells, potentially disrupting normal cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of enzymes involved in lipid metabolism by binding to their active sites. This inhibition can lead to an accumulation of lipids within cells, affecting cellular metabolism . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress response and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in persistent oxidative stress and alterations in cellular function . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can induce significant oxidative stress, leading to cellular damage and dysfunction . Toxicity studies in animal models have shown that high doses of this compound can result in adverse effects such as liver damage and disruption of lipid metabolism . These findings highlight the importance of dosage considerations in the use of this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound can interact with enzymes such as lipases and fatty acid synthases, influencing the breakdown and synthesis of lipids . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and storage . These interactions can have significant implications for cellular metabolism and overall energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters . Once inside the cell, this compound can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . This localization can affect its activity and interactions with other biomolecules.
Subcellular Localization
This compound is primarily localized in lipid-rich compartments within cells. The compound can be targeted to specific subcellular compartments through post-translational modifications or interactions with targeting signals . For example, this compound may be directed to the endoplasmic reticulum or lipid droplets, where it can influence lipid metabolism and storage . The subcellular localization of this compound is important for understanding its biochemical activity and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-1-hexadecanol is typically synthesized through the telomerization of tetrafluoroethylene with hexadecanol . The reaction involves the addition of tetrafluoroethylene to hexadecanol under controlled conditions, often in the presence of a radical initiator. The reaction conditions include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale telomerization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluoro-1-hexadecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form perfluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a perfluorinated alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Perfluorinated aldehydes and carboxylic acids.
Reduction: Perfluorinated alkanes.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1H,1H-Perfluoro-1-hexadecanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluoro-1-decanol: Another fluorinated alcohol with similar hydrophobic properties but a shorter carbon chain.
Perfluorooctanoic acid: Known for its use in industrial applications but differs in its functional group and chain length.
Uniqueness: 1H,1H-Perfluoro-1-hexadecanol is unique due to its longer carbon chain and higher degree of fluorination, which provide superior hydrophobicity and chemical stability compared to shorter-chain fluorinated alcohols . This makes it particularly valuable in applications requiring extreme repellency and stability.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H3F31O/c17-2(18,1-48)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h48H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOXQXFAIXTUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H3F31O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381965 | |
Record name | 1H,1H-Perfluorohexadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-94-4 | |
Record name | 1H,1H-Perfluorohexadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Perfluoro-1-hexadecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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